molecular formula C5H4Br3N B1613522 2,4-Dibromopyridine hydrobromide CAS No. 737000-88-3

2,4-Dibromopyridine hydrobromide

Cat. No.: B1613522
CAS No.: 737000-88-3
M. Wt: 317.8 g/mol
InChI Key: XBRWTQPOFHBDIK-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine hydrobromide is a chemical compound with the molecular formula C5H3Br2N·HBr. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromopyridine hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, 2,4-dibromopyridine can be prepared by reacting pyridine with bromine in the presence of a catalyst . Another method involves the use of 2,4-dibromopyridine-N-oxide as a starting material, which undergoes ammoniation and reduction reactions to yield 2,4-dibromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and the concentration of bromine, to ensure high yield and purity of the product .

Properties

IUPAC Name

2,4-dibromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N.BrH/c6-4-1-2-8-5(7)3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWTQPOFHBDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624549
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-88-3
Record name Pyridine, 2,4-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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